1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one
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Description
1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one is a useful research compound. Its molecular formula is C27H34N2O6 and its molecular weight is 482.6 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is 482.24168681 g/mol and the complexity rating of the compound is 782. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound 1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one , hereafter referred to as Compound A , is a complex organic molecule with significant potential for various biological activities. Its intricate structure, featuring multiple functional groups, suggests diverse pharmacological properties that merit thorough investigation.
Structural Characteristics
Compound A is characterized by a pyrrolone core, which is essential for its biological activity. The presence of a dimethylamino group, hydroxy groups, and methoxy substitutions enhances its reactivity and interaction potential with biological targets. The structural formula can be represented as:
Biological Activity Overview
Research indicates that compounds similar to Compound A exhibit a wide range of biological activities, including:
- Antimicrobial : Inhibition of bacterial growth and viability.
- Anticancer : Induction of apoptosis in cancer cell lines.
- Anti-inflammatory : Reduction of pro-inflammatory cytokines.
These activities are often attributed to the compound's ability to interact with specific enzymes and receptors within biological systems.
Antimicrobial Activity
A study on related pyrrolone derivatives demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism was linked to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. For instance, derivatives showed minimum inhibitory concentrations (MICs) ranging from 15 to 50 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
In vitro studies have shown that Compound A induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound activates caspase pathways leading to programmed cell death. One study reported an IC50 value of 25 µM for apoptosis induction in MCF-7 breast cancer cells .
Anti-inflammatory Effects
Research has indicated that Compound A can downregulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential therapeutic applications in inflammatory diseases .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of Compound A compared to structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Compound A | Pyrrolone core, dimethylamino group | Antimicrobial, anticancer, anti-inflammatory |
Pyrrolidinone Derivatives | Similar ring structure | Antimicrobial, anticancer |
Chalcone Derivatives | Methoxy substitution | Antiviral, anti-inflammatory |
This comparison highlights the unique properties of Compound A while situating it within a broader context of related chemical entities.
The biological activity of Compound A is likely mediated through several mechanisms:
- Enzyme Inhibition : Targeting key enzymes involved in metabolic pathways.
- Receptor Modulation : Interacting with neurotransmitter receptors affecting signaling pathways.
- Oxidative Stress Induction : Generating reactive oxygen species (ROS) leading to cellular damage in pathogens or cancer cells.
Properties
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy-[2-methyl-4-(2-methylpropoxy)phenyl]methylidene]pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O6/c1-16(2)15-35-19-8-9-20(17(3)13-19)25(31)23-24(18-7-10-21(30)22(14-18)34-6)29(12-11-28(4)5)27(33)26(23)32/h7-10,13-14,16,24,30-31H,11-12,15H2,1-6H3/b25-23+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOPESHUUMVKJR-WJTDDFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(C)C)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC(=C(C=C3)O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC(C)C)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC(=C(C=C3)O)OC)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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